molecular formula C5H3ClN2O2 B133435 2-Chloropyrimidine-4-carboxylic acid CAS No. 149849-92-3

2-Chloropyrimidine-4-carboxylic acid

Cat. No. B133435
Key on ui cas rn: 149849-92-3
M. Wt: 158.54 g/mol
InChI Key: YMDSUQSBJRDYLI-UHFFFAOYSA-N
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Patent
US05591853

Procedure details

12 drops of dimethylformamide was added to a solution of 3.0 g (18.9 mmol) of 2-chloropyrimidine-4-carboxylic acid in 60 ml of thionyl chloride. The reaction was then refluxed for 6 hours. After cooling to room temperature, excess thionyl chloride was removed on a rotary evaporator and the residue distilled (boiling point approximately 100° C./1 mbar). 2.95 g of product, corresponding to a yield of 88 percent relative to the 2-chloropyrimidine-4-carboxylic acid used, which crystallized in the receiving flask, was obtained. The melting point of the product was 52.2° to 53.1° C. Other data for the product was:
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([C:8]([OH:10])=O)[CH:5]=[CH:4][N:3]=1.S(Cl)([Cl:13])=O>CN(C)C=O>[Cl:1][C:2]1[N:7]=[C:6]([C:8]([Cl:13])=[O:10])[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)C(=O)O
Name
Quantity
60 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then refluxed for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
excess thionyl chloride was removed on a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
the residue distilled (boiling point approximately 100° C./1 mbar)
CUSTOM
Type
CUSTOM
Details
which crystallized in the receiving flask
CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
was 52.2° to 53.1° C

Outcomes

Product
Name
Type
Smiles
ClC1=NC=CC(=N1)C(=O)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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